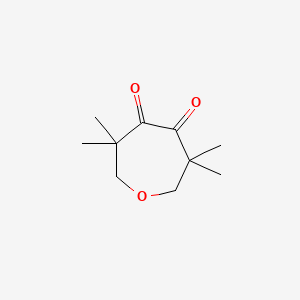![molecular formula C14H7N3O2S B14652812 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile CAS No. 51762-63-1](/img/structure/B14652812.png)
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile is an organic compound characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a benzene ring with two cyano groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile typically involves the following steps:
Thiol Addition: The nitrophenyl group is then reacted with a thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, thiol addition, and cyanation processes, optimized for yield and purity. These methods would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient production.
化学反応の分析
Types of Reactions
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, this compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards nucleophilic substitution, allowing nucleophiles to replace substituents on the ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Major Products
Electrophilic Substitution: Halogenated derivatives of the original compound.
Nucleophilic Substitution: Substituted aromatic compounds with nucleophiles replacing the original substituents.
Reduction: Amino derivatives of the original compound.
科学的研究の応用
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form bonds with metal ions or other electrophiles. The cyano groups can also engage in nucleophilic addition reactions, contributing to the compound’s reactivity and potential biological activity .
類似化合物との比較
Similar Compounds
4-Nitrophenylsulfanylbenzene: Lacks the cyano groups, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dinitrophenylsulfanylbenzene: Contains an additional nitro group, increasing its electron-withdrawing capacity and reactivity towards nucleophiles.
Benzene-1,4-dicarbonitrile: Lacks the nitrophenyl and sulfanyl groups, making it less versatile in chemical reactions.
Uniqueness
The presence of both nitro and cyano groups enhances its ability to participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
51762-63-1 |
|---|---|
分子式 |
C14H7N3O2S |
分子量 |
281.29 g/mol |
IUPAC名 |
2-(4-nitrophenyl)sulfanylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C14H7N3O2S/c15-8-10-1-2-11(9-16)14(7-10)20-13-5-3-12(4-6-13)17(18)19/h1-7H |
InChIキー |
VINDKAKMASCFAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=CC(=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



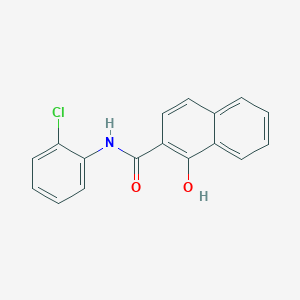



![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
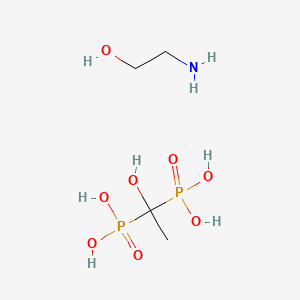
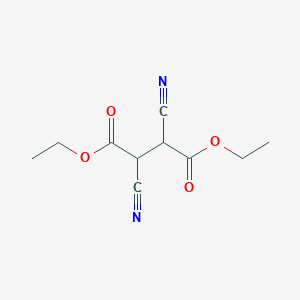
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
![4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14652758.png)

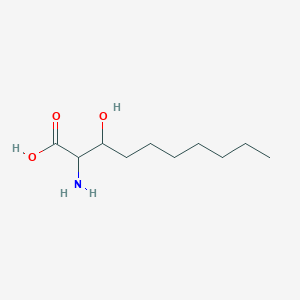
![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
